molecular formula C9H9N B051510 7-Methylindole CAS No. 933-67-5

7-Methylindole

Cat. No. B051510
CAS RN: 933-67-5
M. Wt: 131.17 g/mol
InChI Key: KGWPHCDTOLQQEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Methylindole and its derivatives has been explored through various methods. A unique, regioselective 7-methylation reaction was discovered during the reductive 3-alkylation of isatin, highlighting a synthetic method for preparing 3-alkyl-7-methyloxindoles (Volk, Kapiller-Dezsőfi, & Simig, 2006). Another approach involves the synthesis of 3-formylindole-7-carboxylic acid from 3-methyl-2-nitrobenzoic acid, showcasing the versatility of 7-Methylindole synthesis (Yu-hua, 2006).

Molecular Structure Analysis

The molecular structure of 7-Methylindole exhibits whole molecule disorder, as demonstrated in the crystal structures of 7-chloroindole and 7-methylindole. This disorder is indicative of the complexity and flexibility of indole derivatives (Tanski, 2018).

Chemical Reactions and Properties

7-Methylindole participates in a variety of chemical reactions, showcasing its reactivity and potential as a precursor for various organic compounds. For example, the reaction of 2-methylindole with nitrosobenzenes in the presence of monochloroacetic acid affords compounds characterized by the formation of carbon–nitrogen bonds, highlighting the electrophilic character and oxidative power of nitrogen in activated nitrosobenzenes (Cardellini et al., 1994).

Physical Properties Analysis

The study of 7-Methylindole's physical properties, such as its crystal structure, provides insights into its behavior in solid-state form. The crystal structures of 7-methylindole derivatives, like 7-methoxy-1H-indazole, show intermolecular hydrogen-bonding interactions that are crucial for understanding the compound's physical properties and its inhibitor activity against certain enzymes (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Chemical Properties Analysis

The chemical properties of 7-Methylindole, such as its reactivity with various reagents and participation in multiple chemical reactions, are of significant interest. Its use as an indicative nucleophile for developing a three-component reaction of aldehyde with two different nucleophiles illustrates the compound's versatility and potential for the synthesis of complex organic molecules (Jiang, Pan, Li, & Gu, 2014).

Scientific Research Applications

7-Methylindole is a significant heterocyclic system in natural products and drugs . It’s used in various scientific fields, particularly in organic chemistry and pharmaceuticals . Here are some applications:

  • Synthesis of Indole Derivatives

    • Field: Organic Chemistry
    • Application: 7-Methylindole is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
    • Method: The essential 6,7-indolyne material was easily generated through a Bartoli indole synthesis using functionalized vinyl magnesium bromide and nitrobenzenes .
    • Results: This approach enables the trikentrins and the related herbindoles to be quickly admitted .
  • Pharmaceutical Applications

    • Field: Pharmaceuticals
    • Application: 7-Methylindole is a reactant for preparation of pharmaceutically active pyrrolidine analogues via Markovnikov addition, tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators, plant growth inhibitors, antifungal agents, sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors for the Management of Hyperglycemia in Diabetes and inhibitors of HIV-1 attachment .
    • Method: The specific methods of application or experimental procedures vary depending on the specific pharmaceutical application .
    • Results: The outcomes of these applications also vary, but they generally involve the development of new treatments for various health conditions .
  • Preparation of Agricultural Chemicals

    • Field: Agriculture
    • Application: 7-Methylindole is used in the production of agricultural chemicals .
    • Method: The specific methods of application or experimental procedures vary depending on the specific agricultural application .
    • Results: The outcomes of these applications also vary, but they generally involve the development of new treatments for various agricultural conditions .
  • Synthesis of Alkaloids

    • Field: Organic Chemistry
    • Application: 7-Methylindole is used in the synthesis of selected alkaloids .
    • Method: The reaction of compound 384 with H2O (under acidic reaction conditions) afforded 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields (88% yields) and this was transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) by using radical reduction (91% yield) (41% overall yields) .
    • Results: This approach enables the synthesis of selected alkaloids .
  • Preparation of Complex Heterocyclic Scaffolds

    • Field: Organic Chemistry
    • Application: 7-Methylindole is used in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .
    • Method: The specific methods of application or experimental procedures vary depending on the specific synthetic application .
    • Results: The outcomes of these applications also vary, but they generally involve the development of complex heterocyclic scaffolds .
  • Synthesis of 4-(Methoxymethyl)-2-methylindole

    • Field: Organic Chemistry
    • Application: 7-Methylindole is used in the synthesis of 4-(methoxymethyl)-2-methylindole .
    • Method: The reaction of 7-bromo-4-(bromomethyl)-2-methylindole (384) with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole (387) in good yields (76% yields) and this was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole (388) in a moderate overall yield (37%) .
    • Results: This approach enables the synthesis of 4-(methoxymethyl)-2-methylindole .

Safety And Hazards

7-Methylindole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

7-methyl-1H-indole
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InChI

InChI=1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3
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InChI Key

KGWPHCDTOLQQEP-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2C(=CC=C1)C=CN2
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Molecular Formula

C9H9N
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DSSTOX Substance ID

DTXSID60239374
Record name 7-Methylindole
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Molecular Weight

131.17 g/mol
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Physical Description

Very faintly beige fine plates; [Sigma-Aldrich MSDS]
Record name 7-Methylindole
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Vapor Pressure

0.00603 [mmHg]
Record name 7-Methylindole
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Product Name

7-Methylindole

CAS RN

933-67-5
Record name 7-Methylindole
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Record name 7-Methylindole
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Synthesis routes and methods

Procedure details

Reaction was carried out in the same manner as described in Example 1, except that the aniline was replaced by o-toluidine or o-anisidine. As a result, 7-methylindole and 7-methoxyindole were obtained in 32% and 26% yields, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
615
Citations
RA Morton - Biochemical Journal, 1932 - ncbi.nlm.nih.gov
… A large number of pure substances of the type suggested were tried, including 2-, 3- and 7-methylindole. The most convenient substance was found to be 7-methylindole. …
Number of citations: 18 www.ncbi.nlm.nih.gov
RR Lorenz, BF Tullar, CF Koelsch… - The Journal of Organic …, 1965 - ACS Publications
… 7-Methylindole.—The above formamidine was … The product distilled at 83-86 (0.3 mm.) and recrystallization of the distillate gave an 80% yield of 7-methylindole, mp 84-85, lit.12 mp 85. …
Number of citations: 49 pubs.acs.org
L Marion, CW Oldfield - Canadian Journal of Research, 1947 - cdnsciencepub.com
… 7-Methylindole was prepared by the Fischer synthesis and although l-, 2-, and 3-methylindoles were prepared by that method, they were also synthesized by the Tyson method (15) as …
Number of citations: 35 cdnsciencepub.com
E Hoffmann, R Ikan, AB Galun - Journal of Heterocyclic …, 1965 - Wiley Online Library
… 7-Methylindole was prepared in 2 steps from 2,6-dimethylaniline. Both compounds were transformed to the corresponding tryptophanes in high yields. The final hydrolytic step was …
Number of citations: 16 onlinelibrary.wiley.com
KC Bass, P Nababsing - Organic Preparations and Procedures, 1970 - Taylor & Francis
ORGANIC PREPARATIONS AND PROCEDURES 2(3) , 221-222 (1970) 7-METHYLINDOLE KC Bass and P. Nababsing Department of Chemistry The … 7-Methylindole is commercially …
Number of citations: 2 www.tandfonline.com
WJ Boyd, W Robson - Biochemical Journal, 1935 - ncbi.nlm.nih.gov
… When the same reaction is attempted with a hot alcoholic solution a second compound in addition to ethyl 7-methylindole-2-carboxylate is formed. Analysis of this substance indicates …
Number of citations: 32 www.ncbi.nlm.nih.gov
MR Eftink, LRA Selvidge, PR Callis… - Journal of Physical …, 1990 - ACS Publications
… Also, some of the abovementioned methylindoles (1-, 4-, and 7-methylindole), for which we find poorer agreement with indole, are ones which the MO calculations predict tohave …
Number of citations: 196 pubs.acs.org
S Sethupathy, E Sathiyamoorthi, YG Kim… - Frontiers in …, 2020 - frontiersin.org
… Our findings indicate that both 6-fluoroindole and 7-methylindole reduce yeast agglutination and increase sensitivity to H 2 O 2 probably through the differential regulation of OxyR in S. …
Number of citations: 31 www.frontiersin.org
WA Held, OH Smith - Journal of Bacteriology, 1970 - Am Soc Microbiol
… of 7-methylindole was determined colorimetrically by use of indole reagent, after basic extraction into toluene (17). 7-Methylindole … 3-MA and 7-methylindole were obtained from Aldrich …
Number of citations: 26 journals.asm.org
SS Johansen, D Licht, E Arvin, H Mosbæk… - Applied microbiology …, 1997 - Springer
… 3and 7-methylindole were transformed in stoichiometric amounts into their hydroxylated … 6-methylindole) are transformed analogously with 7-methylindole; their transformation rates are …
Number of citations: 90 link.springer.com

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